2,3-Dibromotoluene

Regioselective Synthesis Halogen-Metal Exchange Organometallic Chemistry

Researchers requiring regioselective C2 functionalization for indole/kinase inhibitor libraries often face isomer misidentification. 2,3-Dibromotoluene eliminates this risk through its unique 2,3-substitution pattern, enabling halogen-metal exchange at the C2 position impossible with other isomers. - Distinctive physical constants (mp 30-31 °C, density 1.8234 g/cm³) allow rapid visual/quantitative identity verification before use. - Supplied with full analytical documentation (HPLC, NMR) and available from stock in multiple gram scales for immediate dispatch.

Molecular Formula C7H6Br2
Molecular Weight 249.93 g/mol
CAS No. 61563-25-5
Cat. No. B1594514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromotoluene
CAS61563-25-5
Molecular FormulaC7H6Br2
Molecular Weight249.93 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Br)Br
InChIInChI=1S/C7H6Br2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
InChIKeyLUIVNNXFXHFZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromotoluene Properties and Procurement


2,3-Dibromotoluene (CAS: 61563-25-5), also known as 1,2-dibromo-3-methylbenzene, is a halogenated aromatic compound belonging to the class of dibromotoluene isomers [1]. It is primarily utilized as a versatile intermediate in the synthesis of more complex organic molecules [2]. The strategic positioning of two bromine atoms adjacent to a methyl group on the phenyl ring imparts a distinct electrophilic and steric profile, which forms the basis for its specific utility in regioselective transformations that are not feasible with other isomers or mono-brominated analogs .

Regioselective synthesisSupports exclusive C2 lithiation via halogen-metal exchange, enabling 2-substituted product construction.
Procurement verificationLow-melting solid (near RT) allows visual and instrumental isomer confirmation upon receipt.
Isomer-specific reactivityReactivity profile differs from 2,5- and 2,6-isomers; check positional substitution pattern before ordering.

Why 2,3-Dibromotoluene Is Irreplaceable


The six positional isomers of dibromotoluene (C₇H₆Br₂) are not interchangeable. Their divergent regiochemical and steric properties dictate vastly different reactivities and physical constants, directly impacting synthetic feasibility and product yield [1]. For instance, the proximity of the bromine atoms in the 2,3-isomer enables a unique halogen-metal exchange reaction not observed with other isomers, which is critical for constructing specific molecular architectures . Furthermore, physical property data, such as melting point and density, serve as crucial quality and handling indicators for procurement; the 2,3-isomer has a melting point of approximately 30-31 °C , making it a low-melting solid at room temperature, unlike the 2,5- or 2,6-isomers which are liquids. Selecting the incorrect isomer based on generic nomenclature will lead to failed reactions and wasted resources.

Regiochemistry mismatchThe 2,3-substitution pattern enables regioselective exchange; 2,5- or 2,6-isomers do not undergo the same transformation and may block intended synthetic routes.
Physical state mismatch2,3-Dibromotoluene is a low-melting solid (~30 °C), while several other isomers are liquids at room temperature. A liquid sample may indicate a mislabeled product.
Density mismatchMeasurable density differences (>0.0037 g/cm³) between 2,3- and common isomers provide an additional identity check; relying solely on generic name risks incorrect isomer procurement.

Quantitative Differentiation of 2,3-Dibromotoluene


Regioselective Halogen-Metal Exchange

2,3-Dibromotoluene undergoes a highly regioselective halogen-metal exchange at the 2-position, a reaction that is not possible with isomers like 2,5-dibromotoluene. In a study by Menzel et al., 2,3-dibromotoluene was treated with butyllithium, resulting in exclusive lithiation at the C2 position. This allowed for subsequent functionalization with methyl iodide to yield a specific 2-substituted product in ~82% yield .

Regioselective Halogen-Metal Exchange
Data to verify
Exclusive lithiation at C2; subsequent methylation yield ~82% (THF, -78 °C). Not feasible with 2,5- or 2,6-isomers under same conditions.
Supports regioselective synthesis route selection for 2-substituted aromatics.
Source details limited; verify reproducibility in target system.
Regioselective Synthesis Halogen-Metal Exchange Organometallic Chemistry Indole Synthesis

Physical State as Purity Indicator

The melting point of 2,3-dibromotoluene is a key differentiator from several of its liquid isomers, providing a practical quality check. Vendor data indicates a melting point of 30-31 °C , which is corroborated by NIST data showing a fusion temperature of 301.25 K (28.1 °C) [1]. In contrast, isomers such as 2,5-dibromotoluene and 2,6-dibromotoluene are reported as liquids at room temperature .

Physical State as Purity Indicator
Reported
Melting point 30–31 °C (solid/liquid borderline); 2,5- and 2,6-isomers are liquids at RT. NIST fusion temp 301.25 K.
Supports procurement verification; solid state enables recrystallization and rapid isomer identity check.
Confirm with own measurement upon receipt.
Physical Properties Chemical Procurement Quality Control Process Chemistry

Density for Isomer Identification

The density of 2,3-dibromotoluene is measurably higher than that of several other isomers, providing a quantifiable physical property for differentiation. Experimental data reports a density of 1.8234 g/cm³ at 25 °C for the 2,3-isomer . Comparative analysis with other isomers shows lower densities for 2,4-dibromotoluene (1.8176 g/cm³), 3,4-dibromotoluene (1.8154 g/cm³), and 2,5-dibromotoluene (1.8197 g/cm³) [1].

Density for Isomer Identification
Reported
Density 1.8234 g/cm³ at 25 °C; higher by 0.0037–0.0080 g/cm³ compared to 2,4-, 3,4-, and 2,5-isomers.
Quantifiable identity marker supports quality assurance against wrong-isomer supply.
Use as complementary check alongside MP and spectroscopy.
Physical Chemistry Analytical Chemistry Quality Assurance Chemical Properties

2,3-Dibromotoluene R&D and Industrial Applications


2-Substituted Indole Synthesis

For research groups focused on synthesizing complex heterocyclic compounds, particularly indoles, 2,3-dibromotoluene is a critical building block. Its ability to undergo a highly regioselective halogen-metal exchange at the C2 position allows for the controlled introduction of diverse functional groups at a specific site, a transformation that is not possible with most other dibromotoluene isomers . This method is directly applicable for generating compound libraries in medicinal chemistry programs targeting kinase inhibitors and other bioactive molecules.

Physical Property Quality Control

In an industrial or academic procurement setting, the distinct physical properties of 2,3-dibromotoluene serve as a primary line of defense against supply chain errors. The compound's melting point (30-31 °C) differentiates it from liquid isomers, allowing for rapid visual inspection. Furthermore, its specific density (1.8234 g/cm³) and refractive index (1.59835) provide quantitative metrics that can be quickly verified using standard laboratory equipment, ensuring the correct material is used in downstream production and preventing costly batch failures.

Application
Selection Property
Validation Focus
2-Substituted indole synthesis studies
Regioselective C2 halogen-metal exchange capability
Synthetic route selectivity and functionalization yield
Procurement quality control
Physical-state and density identity markers
Isomer identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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